

Assessing Lot-to-Lot Variability of Commercial Ethyl Anthranilate: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl anthranilate

Cat. No.: B146823

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Ethyl anthranilate, a key aromatic compound utilized in flavors, fragrances, and as a precursor in pharmaceutical synthesis, demands high purity and consistency.^{[1][2]} Lot-to-lot variability can introduce significant deviations in experimental outcomes, product quality, and safety. This guide provides a framework for assessing the variability of commercial **ethyl anthranilate**, offering comparative data based on typical specifications and detailed experimental protocols for in-house quality control.

Data Presentation: Comparison of Commercial Lots

To illustrate potential lot-to-lot variability, the following table summarizes typical specifications for three hypothetical commercial lots of **ethyl anthranilate**. These values are based on common industrial standards and published data.^{[3][4][5][6]}

Parameter	Lot A	Lot B	Lot C	Acceptance Criteria
Purity (by GC)	99.5%	99.2%	99.8%	$\geq 99.0\%$
Refractive Index @ 20°C	1.5645	1.5652	1.5641	1.5630 - 1.5660[3]
Specific Gravity @ 25°C	1.117	1.119	1.116	1.1150 - 1.1200[4]
Appearance	Clear, colorless to pale yellow liquid	Clear, pale yellow liquid	Clear, colorless liquid	Clear, colorless to pale yellow liquid
Odor	Conforms to standard	Conforms to standard	Conforms to standard	Sweet, fruity, grape-like[1]
Major Impurity 1 (e.g., Anthranilic Acid)	0.2%	0.4%	0.1%	$\leq 0.5\%$
Major Impurity 2 (e.g., Diethyl Phthalate)	0.1%	0.2%	Not Detected	$\leq 0.2\%$
Moisture Content (Karl Fischer)	0.05%	0.1%	0.03%	$\leq 0.1\%$

Experimental Protocols

Detailed methodologies are crucial for reproducible assessment of **ethyl anthranilate** quality. The following are standard protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is ideal for separating and identifying volatile and semi-volatile impurities.[7][8]

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
- Injection: 1 μ L of a 1% (v/v) solution of **ethyl anthranilate** in methanol, splitless injection.
- Inlet Temperature: 250°C.[9]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp to 150°C at 10°C/min.
 - Ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan.
- Data Analysis: Integrate all peaks and calculate the area percent to determine purity. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for quantifying the purity of **ethyl anthranilate**.[\[10\]](#)
[\[11\]](#)

- Instrumentation: An HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[10]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L of a 1 mg/mL solution of **ethyl anthranilate** in the mobile phase.
- Column Temperature: 30°C.
- UV Detection: 254 nm.
- Data Analysis: Calculate the peak area percentage of the main peak relative to all other peaks to determine purity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information and can be used to identify and quantify impurities.[13][14][15]

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl anthranilate** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR:
 - Acquire a standard proton spectrum.
 - Expected chemical shifts (δ , ppm): ~1.4 (t, 3H, $-\text{CH}_3$), ~4.3 (q, 2H, $-\text{O}-\text{CH}_2-$), ~5.8 (br s, 2H, $-\text{NH}_2$), ~6.6-7.9 (m, 4H, aromatic protons).
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.

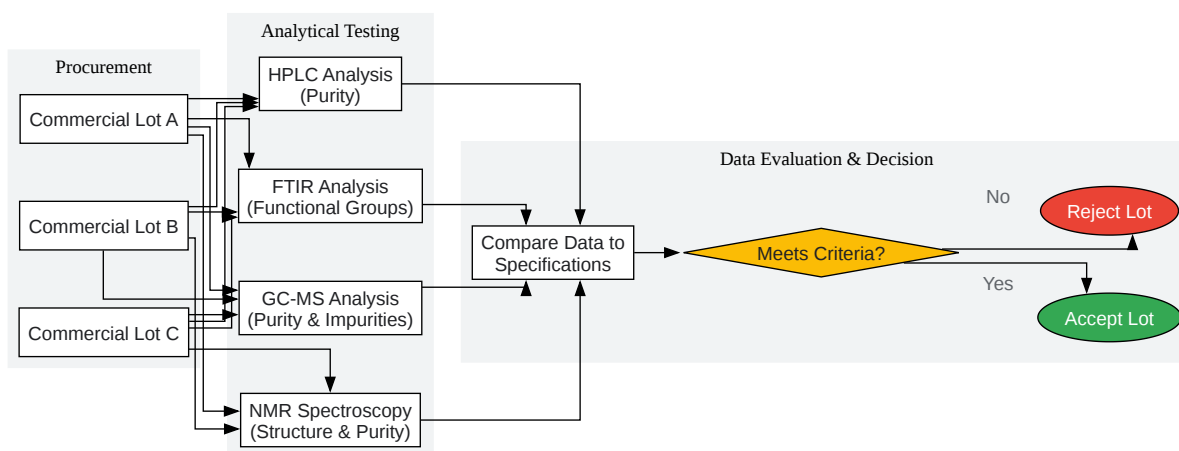
- Expected chemical shifts (δ , ppm): ~ 14 ($-\text{CH}_3$), ~ 60 ($-\text{O}-\text{CH}_2-$), ~ 110 - 150 (aromatic carbons), ~ 168 ($\text{C}=\text{O}$).
- Data Analysis: Compare the obtained spectra with reference spectra to confirm the structure. Integrate signals to quantify impurities against the main compound.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR is a rapid technique to confirm the presence of key functional groups and for a general quality check.^[16]

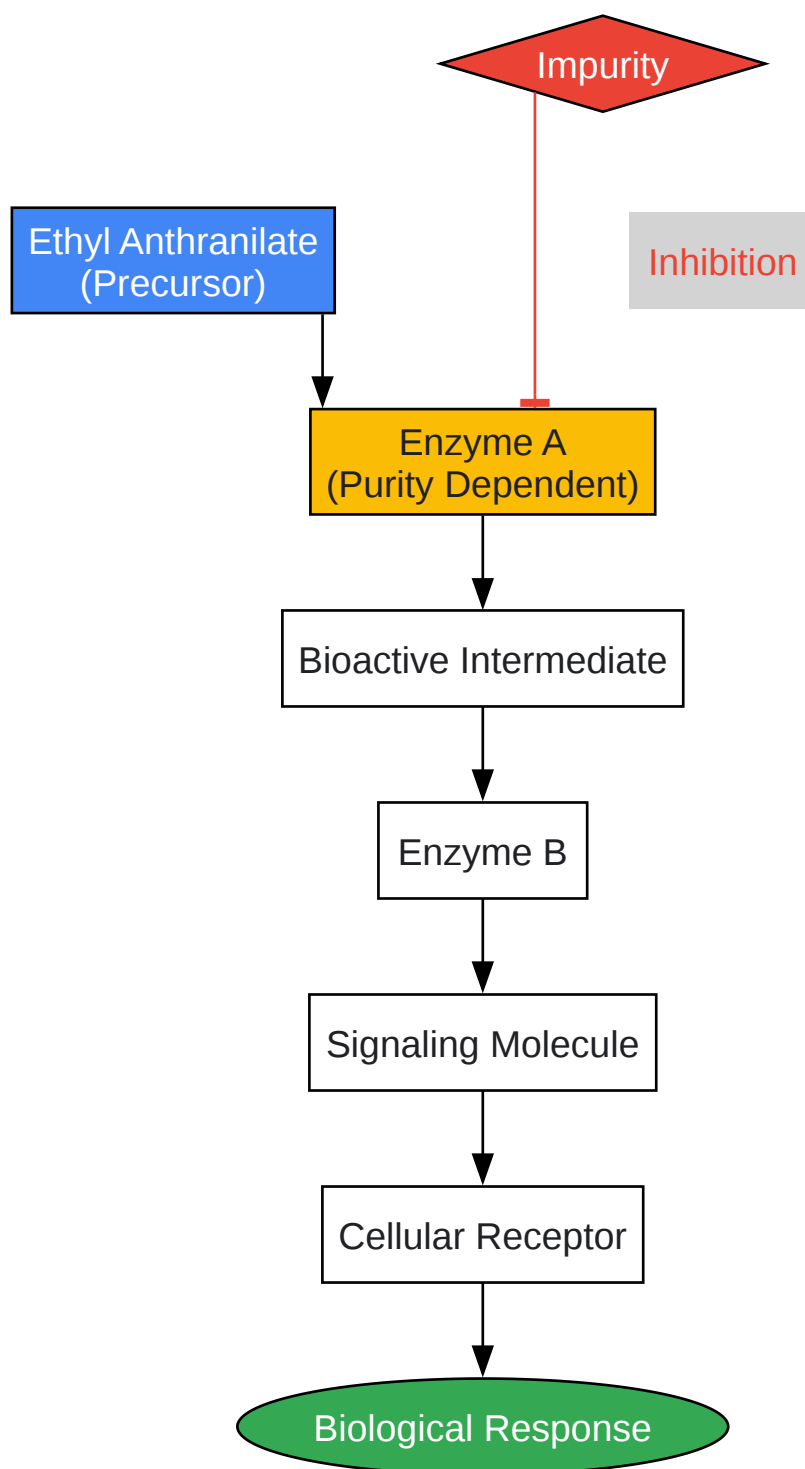
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Place a drop of neat **ethyl anthranilate** liquid between two potassium bromide (KBr) plates to form a thin film.
- Acquisition: Scan in the range of 4000 - 400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands:
 - ~ 3400 - 3300 cm^{-1} (N-H stretching of the primary amine).
 - ~ 3050 - 3000 cm^{-1} (C-H aromatic stretching).
 - ~ 2980 - 2850 cm^{-1} (C-H aliphatic stretching).
 - $\sim 1690\text{ cm}^{-1}$ ($\text{C}=\text{O}$ ester stretching).
 - ~ 1615 and $\sim 1590\text{ cm}^{-1}$ ($\text{C}=\text{C}$ aromatic ring stretching).
 - $\sim 1250\text{ cm}^{-1}$ (C-O ester stretching).
 - Compare the spectrum with a reference spectrum to identify any significant deviations that might indicate impurities or degradation.

Mandatory Visualizations



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Caption: Workflow for assessing lot-to-lot variability of **ethyl anthranilate**.



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Caption: Hypothetical pathway where impurities can inhibit enzymatic conversion.

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